2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol
Description
2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes fluorine and methoxy functional groups
Properties
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-7(2)12(3,15)8-5-9(13)11(14)10(6-8)16-4/h5-7,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBLXWEIRDNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=C(C(=C1)F)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxy group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-5-methoxyphenylboronic acid
- (3,4-Difluoro-5-methoxyphenyl)methanol
Uniqueness
2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
- Chemical Formula : C12H16F2O2
- Molecular Weight : 230.25 g/mol
- CAS Number : 1443333-48-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and interactions with specific biological pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| HCT-116 (Colorectal) | 1.54 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 1.17 | Inhibition of proliferation |
These findings suggest that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development as an anticancer agent .
The mechanism through which this compound exerts its effects appears to involve several pathways:
- Apoptosis Induction : Flow cytometry assays have shown that the compound increases the activity of caspases, which are crucial for the execution phase of apoptosis .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in MCF-7 cells, indicating its potential to halt cancer progression .
- Hydrophobic Interactions : Molecular docking studies suggest that the compound interacts strongly with specific amino acid residues in target receptors, enhancing its biological efficacy .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant increase in p53 expression levels and caspase-3 cleavage, indicating a robust apoptotic response .
- Comparative Analysis : In comparative studies against standard chemotherapeutic agents such as doxorubicin, this compound showed comparable or superior cytotoxicity against various cancer cell lines, suggesting it may be a viable alternative or adjunct in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
